5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine
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Overview
Description
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of bromine and fluorine atoms in the structure enhances its reactivity and potential for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromopyridazine-3,6-dione with 4-fluorophenylhydrazine in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of phase transfer catalysis, solid-liquid extraction techniques, and continuous flow reactors to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrazolopyridazines, oxidized derivatives, and reduced forms of the compound.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit calcium ion influx, which is required for the activation of platelet aggregation, thereby exerting anti-inflammatory and antiplatelet effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A similar compound with a nitrogen-containing heterocyclic ring.
Pyrimidine: Another nitrogen-containing heterocycle with similar biological activities.
Pyrazine: A six-membered ring with two nitrogen atoms, similar to pyridazine.
Uniqueness
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential for chemical modifications. This makes it a valuable compound for the development of new drugs and materials .
Properties
Molecular Formula |
C11H6BrFN4 |
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Molecular Weight |
293.09 g/mol |
IUPAC Name |
5-bromo-3-(4-fluorophenyl)-2H-pyrazolo[3,4-c]pyridazine |
InChI |
InChI=1S/C11H6BrFN4/c12-9-5-8-10(15-17-11(8)16-14-9)6-1-3-7(13)4-2-6/h1-5H,(H,15,16,17) |
InChI Key |
DZPVOBWFYREFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=C(N=NC3=NN2)Br)F |
Origin of Product |
United States |
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